molecular formula C18H14O5 B3099129 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one CAS No. 1351398-69-0

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Cat. No. B3099129
CAS RN: 1351398-69-0
M. Wt: 310.3
InChI Key: TYADQGXDFBIFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one, also known as Compound A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, even at high doses. Additionally, it has been shown to possess a wide range of biological activities, making it a versatile compound for various types of experiments.
However, one limitation of using 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A is its limited solubility in water. This can make it difficult to administer in certain types of experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A. One area of interest is its potential use as a treatment for neurodegenerative diseases. It has been found to possess neuroprotective properties in animal studies and may have potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's.
Another area of interest is its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells in vitro and may have potential as a chemotherapeutic agent.
In conclusion, 8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A is a coumarin derivative that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While more research is needed to fully understand its mechanism of action and potential side effects, it has potential as a versatile compound for various types of experiments.

Scientific Research Applications

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one A has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-methoxy-3-(2-methoxybenzoyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-14-8-4-3-7-12(14)16(19)13-10-11-6-5-9-15(22-2)17(11)23-18(13)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYADQGXDFBIFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(2-methoxybenzoyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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